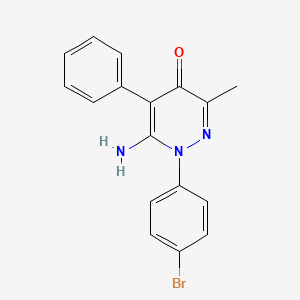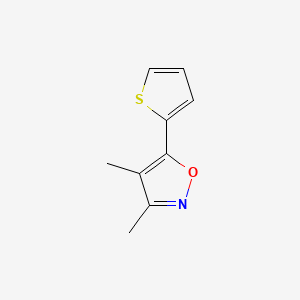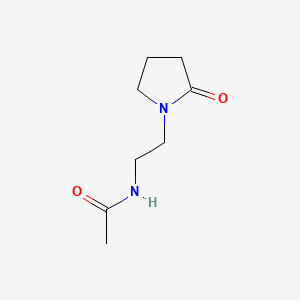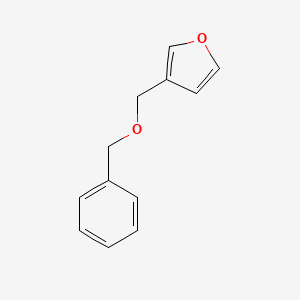
N-(Diphenylphosphoryl)-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylphosphoryl)-L-isoleucine is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phosphoryl group attached to an L-isoleucine moiety, making it a chiral molecule with potential for asymmetric synthesis and other specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-isoleucine typically involves the reaction of diphenylphosphoryl chloride with L-isoleucine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Diphenylphosphoryl chloride and L-isoleucine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Conditions: Low temperature, typically around 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
N-(Diphenylphosphoryl)-L-isoleucine undergoes several types of chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various phosphorylated derivatives.
科学的研究の応用
N-(Diphenylphosphoryl)-L-isoleucine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
N-(Diphenylphosphoryl)-L-valine: Similar structure but with a valine moiety instead of isoleucine.
N-(Diphenylphosphoryl)-L-leucine: Contains a leucine moiety, offering different steric and electronic properties.
N-(Diphenylphosphoryl)-L-alanine: Features an alanine moiety, making it less bulky compared to isoleucine.
Uniqueness
N-(Diphenylphosphoryl)-L-isoleucine stands out due to its specific chiral center and the presence of the isoleucine moiety, which provides unique steric and electronic characteristics. These properties make it particularly useful in asymmetric synthesis and as a selective ligand in coordination chemistry.
特性
| 62056-90-0 | |
分子式 |
C18H22NO3P |
分子量 |
331.3 g/mol |
IUPAC名 |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChIキー |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
